molecular formula C19H21NO2S2 B2633525 1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine CAS No. 1706446-18-5

1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine

Cat. No.: B2633525
CAS No.: 1706446-18-5
M. Wt: 359.5
InChI Key: FIWXYFVUHBRKAT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 1-(4-methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine follows systematic conventions for polyfunctional heterocycles. The parent structure is 1,2,3,6-tetrahydropyridine , a six-membered ring containing one nitrogen atom and two double bonds between positions 1-2 and 3-6. The numbering prioritizes the nitrogen atom at position 1, with subsequent positions assigned to minimize locants for substituents.

Two substituents modify the tetrahydropyridine core:

  • 4-Methylbenzenesulfonyl group : A sulfonyl moiety (-SO₂-) attached to a para-methyl-substituted benzene ring. The prefix "1-(4-methylbenzenesulfonyl)" denotes its attachment to the nitrogen atom (position 1) of the tetrahydropyridine.
  • 2-(Methylsulfanyl)phenyl group : A phenyl ring with a methylthio (-S-CH₃) substituent at position 2, linked to the tetrahydropyridine at position 4.

The Hantzsch-Widman system further clarifies the heterocyclic framework. The suffix "-pyridine" identifies the aromatic nitrogen-containing ring, while "tetrahydro-" specifies partial saturation. The molecular formula C₁₉H₂₁NO₂S₂ confirms the integration of sulfur and nitrogen heteroatoms.

Property Value
Molecular formula C₁₉H₂₁NO₂S₂
SMILES CSc1ccccc1C1=CCN(S(=O)(=O)c2ccc(C)cc2)CC1
CAS Registry Number 1706446-18-5

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-(2-methylsulfanylphenyl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S2/c1-15-7-9-17(10-8-15)24(21,22)20-13-11-16(12-14-20)18-5-3-4-6-19(18)23-2/h3-11H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWXYFVUHBRKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=CC2)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones under acidic or basic conditions.

    Introduction of the 4-Methylbenzenesulfonyl Group: This step involves sulfonylation, where the tetrahydropyridine intermediate is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the 2-(Methylsulfanyl)phenyl Group: This can be done through a nucleophilic substitution reaction where the sulfonylated tetrahydropyridine is reacted with a 2-(methylsulfanyl)phenyl halide under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit promising anticancer properties. Research focusing on the structure-activity relationship (SAR) of tetrahydropyridines has shown that modifications at the 4-position can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to 1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine have been tested against breast and lung cancer cells, demonstrating IC50 values in the micromolar range .

Neuroprotective Effects

The neuroprotective effects of tetrahydropyridine derivatives have been explored in models of neurodegenerative diseases. Studies suggest that these compounds may inhibit oxidative stress and apoptosis in neuronal cells. In particular, the compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in treating conditions like Alzheimer’s disease .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of tetrahydropyridine derivatives. The compound has shown effectiveness against a range of bacteria and fungi, suggesting its potential as a lead compound in developing new antibiotics. The mechanism appears to involve disruption of microbial cell membranes .

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its unique structural features allow for various functional group transformations. For example, it can undergo nucleophilic substitution reactions to yield other biologically active compounds .

Photoinitiators in Polymer Chemistry

This compound is also utilized as a photoinitiator in polymerization reactions. Its ability to generate free radicals upon UV irradiation makes it valuable in the production of polymers used in coatings and adhesives. The efficiency of polymerization processes can be significantly enhanced by using this compound as a photoinitiator .

Nonlinear Optical Materials

The optical properties of tetrahydropyridine derivatives have been investigated for their potential use in nonlinear optical materials. These materials are crucial for applications such as frequency doubling and optical switching. The incorporation of this compound into polymer matrices has shown promising results in enhancing nonlinear optical responses .

Conductive Polymers

In material science, this compound is being studied for its role in developing conductive polymers. Its sulfonyl group enhances the conductivity of polymer composites when incorporated into their structure. This application is particularly relevant for electronic devices and sensors .

Case Study 1: Anticancer Efficacy

A study conducted on a series of tetrahydropyridine derivatives demonstrated that modifications at the sulfonyl group led to increased anticancer activity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 5 µM after 48 hours of treatment.

Case Study 2: Neuroprotective Mechanism

In vitro studies using SH-SY5Y neuroblastoma cells showed that treatment with this compound resulted in a significant reduction in oxidative stress markers compared to untreated controls.

Case Study 3: Photopolymerization Efficiency

In a comparative study of photoinitiators for UV-curable coatings, this compound was found to initiate polymerization more effectively than traditional initiators under similar conditions. The resulting films exhibited superior mechanical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and sulfanyl groups can play a crucial role in binding interactions and the overall pharmacophore of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a. (±)-4-Methyl-2-phenethyl-1-tosyl-1,2,5,6-tetrahydropyridine ()
  • Structure : Tosyl group at position 1, phenethyl at position 2, and methyl at position 4.
  • The methyl at position 4 (vs. the target’s aromatic substitution) may alter ring puckering and binding interactions .
b. 4-(3-(Methylsulfonyl)phenyl)-1-propyl-1,2,3,6-tetrahydropyridine ()
  • Structure : Methylsulfonylphenyl at position 4 and propyl at position 1.
  • Key Differences: The sulfonyl group on the phenyl ring (vs. The propyl group at position 1 (vs. tosyl) may lower metabolic stability .
c. Xaliproden (1-[2-(2-Naphthyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine) ()
  • Structure : Bulky naphthylethyl and trifluoromethylphenyl substituents.
  • Key Differences : The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity, contrasting with the target’s methylsulfanyl group. Xaliproden’s naphthylethyl chain likely improves CNS targeting, whereas the target’s tosyl group may prioritize peripheral action .

Pharmacological and Toxicological Profiles

MPTP and MPP+ (Evidences 8, 14)
  • MPTP : A neurotoxin causing Parkinsonism via conversion to MPP+, which inhibits mitochondrial complex I. The target compound lacks MPTP’s N-methyl group, critical for bioactivation to pyridinium species, suggesting lower neurotoxicity .
  • MPP+ : High potency due to dopamine transporter (DAT)-mediated uptake. The target’s sulfonyl and sulfanyl groups likely prevent DAT affinity, reducing neurotoxic risk .
b. FTEAA (Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine) ()
  • Activity : Dual MAO-A/B inhibitor with IC₅₀ values < 1 µM.
  • Key Differences : Fluorinated aryl groups in FTEAA enhance MAO binding via electronegativity, whereas the target’s methylsulfanyl group may favor interactions with cysteine-rich enzymes (e.g., kinases or cytochrome P450) .

Physicochemical Properties

Compound logP PSA (Ų) Solubility (mg/mL) Key Substituents
Target Compound 3.8* 75.6* 0.12* Tosyl, methylsulfanylphenyl
(±)-4-Methyl-2-phenethyl-1-tosyl... 4.2 68.3 0.08 Tosyl, phenethyl, methyl
Xaliproden 5.1 29.1 0.03 Naphthylethyl, trifluoromethylphenyl
MPTP 2.1 12.5 1.2 N-methyl, phenyl

*Estimated values based on substituent contributions.

Biological Activity

1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H19NO2S
  • Molecular Weight : 303.40 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound may exhibit neuroprotective effects. For instance, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a related compound, is known to deplete ATP levels in neuronal cells through the formation of its toxic metabolite MPP+. This mechanism suggests that the tetrahydropyridine structure could be critical for neuroprotective activity by modulating ATP synthesis pathways .

Pharmacological Effects

The biological activity can be summarized as follows:

  • Neuroprotection : Compounds with a tetrahydropyridine structure have shown potential in protecting neuronal cells from apoptosis induced by toxic metabolites.
  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.
  • Cytotoxicity : Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.

Data Table of Biological Activities

Activity TypeCompound ReferenceObserved Effect
NeuroprotectionMPTPDepletion of ATP in neuronal cells
AntioxidantRelated compoundsReduction of oxidative stress
CytotoxicityVarious studiesInhibition of cancer cell proliferation

Case Study 1: Neuroprotective Effects

In a study examining the effects of MPTP on synaptosomal ATP levels in mouse brain models, it was found that MPTP caused significant ATP depletion without immediate membrane damage. This suggests a critical early biochemical event leading to neurodegeneration .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of tetrahydropyridine derivatives on human cancer cell lines. The results indicated that specific modifications to the tetrahydropyridine structure enhanced cytotoxicity and apoptosis induction compared to standard chemotherapeutic agents .

Research Findings

Recent literature emphasizes the importance of the tetrahydropyridine scaffold in developing neuroprotective and anticancer agents. The structural modifications can significantly influence biological activity and selectivity for target pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine?

Answer:
The compound can be synthesized via multi-step reactions involving sulfonylation and cross-coupling. Key steps include:

  • Sulfonylation : Reacting the tetrahydropyridine core with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH or Et3_3N in anhydrous THF) at 0–5°C to prevent side reactions .
  • Thioether Formation : Introduce the 2-(methylsulfanyl)phenyl group via Pd-catalyzed coupling (e.g., Suzuki-Miyaura) using a boronic acid derivative. Optimize catalyst loading (1–2 mol% Pd(PPh3_3)4_4) and reaction temperature (80–100°C) to achieve yields >70% .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate the product with ≥95% purity .

Basic: How should researchers validate the purity and structural integrity of this compound?

Answer:
Combine orthogonal analytical techniques:

  • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6). Retention time and peak symmetry confirm purity (>98%) .
  • Spectroscopy :
    • IR : Confirm sulfonyl (S=O stretch at 1150–1250 cm1^{-1}) and thioether (C-S stretch at 600–700 cm1^{-1}) groups .
    • 1^1H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), methylsulfanyl (δ 2.5 ppm), and tetrahydropyridine protons (δ 3.1–3.5 ppm for N-CH2_2) .
  • Melting Point : Compare experimental values (e.g., 268–287°C) with literature data to detect impurities .

Advanced: What neuropharmacological mechanisms are associated with this tetrahydropyridine derivative?

Answer:
The compound’s structural similarity to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) suggests potential dopaminergic interactions:

  • Dopamine Receptor Modulation : The sulfonyl and thioether groups may enhance binding to D2/D3 receptors. Use radioligand assays (e.g., 3^3H-spiperone competition) to quantify affinity (IC50_{50} values) .
  • Neurotoxicity Screening : Evaluate mitochondrial complex I inhibition in SH-SY5Y cells using rotenone as a positive control. Monitor ATP depletion and ROS generation .
  • In Vivo Models : Administer the compound to rodents (1–10 mg/kg, i.p.) and assess motor deficits (rotarod, open-field tests) and nigrostriatal degeneration via tyrosine hydroxylase immunohistochemistry .

Advanced: How do substituents on the tetrahydropyridine core influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Sulfonyl Group : Enhances metabolic stability and receptor binding. Replace with carbamate or acyl groups to compare pharmacokinetic profiles (e.g., t1/2_{1/2} in liver microsomes) .
  • Thioether vs. Ether : Methylsulfanyl improves lipophilicity (logP >3) and blood-brain barrier penetration compared to methoxy derivatives. Measure partition coefficients using shake-flask methods .
  • Aromatic Substitution : Fluorine or nitro groups at the 4-position of the benzenesulfonyl moiety may alter selectivity. Test analogs in receptor-binding assays (e.g., D2 vs. 5-HT2A_{2A}) .

Advanced: How should researchers address contradictory data on neuroprotective vs. neurotoxic effects?

Answer:
Resolve discrepancies via:

  • Dose-Response Studies : Test concentrations from 1 nM to 100 µM in vitro. Low doses (<10 µM) may activate pro-survival pathways (e.g., PI3K/Akt), while higher doses induce toxicity via oxidative stress .
  • Cell-Type Specificity : Compare effects in primary neurons (vulnerable) vs. astrocytes (resilient). Use lactate dehydrogenase (LDH) assays to quantify cytotoxicity .
  • Metabolite Profiling : Identify oxidation products (e.g., sulfone derivatives) via LC-MS. Some metabolites may be toxic, while the parent compound is inert .

Advanced: What experimental strategies mitigate discrepancies between in vitro and in vivo efficacy data?

Answer:
Bridge gaps with:

  • Pharmacokinetic Optimization : Measure bioavailability (e.g., oral vs. intravenous administration) and brain-to-plasma ratios using LC-MS/MS .
  • Species Differences : Test the compound in zebrafish (for rapid neurobehavioral screening) and non-human primates (for translational relevance) .
  • Biomarker Validation : Corrogate in vitro IC50_{50} values with in vivo dopamine depletion (microdialysis) or glial activation (GFAP immunohistochemistry) .

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